2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. It has gained significant attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction can be controlled using various leaving groups and proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including refluxing in appropriate solvents and using catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyrimidine scaffold .
Scientific Research Applications
2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . Additionally, its anticancer activity may involve the inhibition of specific kinases or other enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one: Known for its anti-inflammatory properties.
5-Methyl-2-phenylpyrazolo[1,5-a]-pyrimidine: Exhibits similar structural features but with different functional groups.
7-Hydroxy-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine: Another derivative with potential therapeutic applications.
Uniqueness
2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol stands out due to its unique combination of a pyrazole and pyrimidine ring system, which imparts distinct chemical and biological properties. Its potential as a nonsteroidal anti-inflammatory drug with reduced ulcerogenic activity makes it particularly noteworthy .
Properties
CAS No. |
90019-56-0 |
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Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H9N3O/c16-12-6-7-13-11-8-10(14-15(11)12)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
LCIWNFJRZJKIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CC(=O)N3N2 |
Origin of Product |
United States |
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